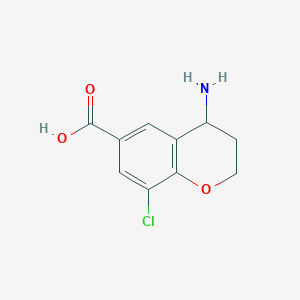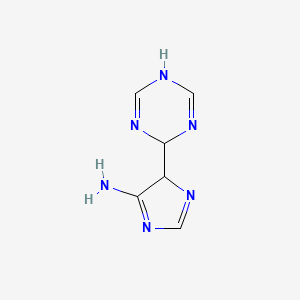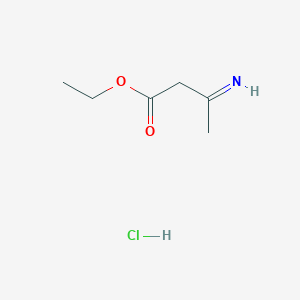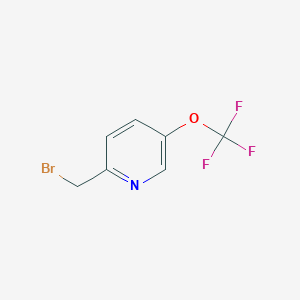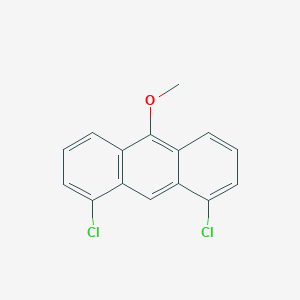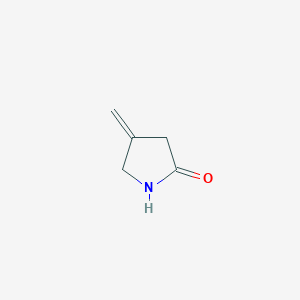
5-Bromo-2-chloro-4-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . This compound is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethyl substituents on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-ethylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-chloro-4-ethylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and chlorination steps but is optimized for large-scale production with considerations for cost-effectiveness and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chloro-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Carboxylic acids or alkyl derivatives through oxidation or reduction reactions .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chloro-4-ethylpyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block in the preparation of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs, particularly those targeting specific enzymes or receptors. It has been explored for its potential in creating inhibitors for enzymes involved in various diseases .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for industrial processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-ethylpyridine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
2-Chloro-5-bromopyridine: Similar in structure but lacks the ethyl group.
4-Bromo-2-chloropyridine: Similar but with different substitution positions.
5-Bromo-2-chloro-4-methylpyridine: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 5-Bromo-2-chloro-4-ethylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
Clé InChI |
ZKKSCTLYOYMOJO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)

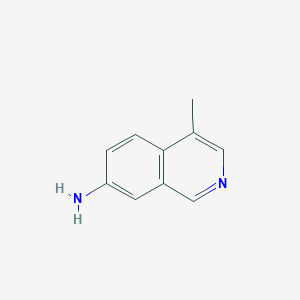
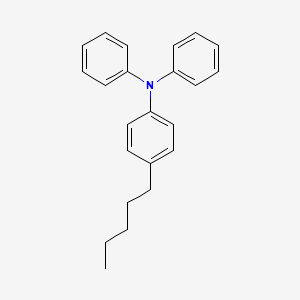
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
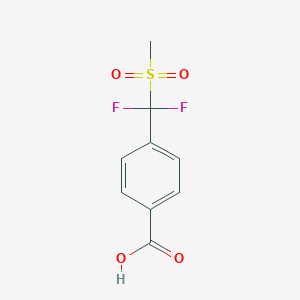
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
